Tos-PEG4-CH2CO2H Tos-PEG4-CH2CO2H Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1581248-63-6
VCID: VC0545616
InChI: InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O
Molecular Formula: C15H22O8S
Molecular Weight: 362.39

Tos-PEG4-CH2CO2H

CAS No.: 1581248-63-6

Cat. No.: VC0545616

Molecular Formula: C15H22O8S

Molecular Weight: 362.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tos-PEG4-CH2CO2H - 1581248-63-6

Specification

CAS No. 1581248-63-6
Molecular Formula C15H22O8S
Molecular Weight 362.39
IUPAC Name 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17)
Standard InChI Key BOUJNGOUZPSTFF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Characteristics

Tos-PEG4-CH2CO2H possesses a distinct chemical architecture that combines hydrophilic and reactive elements:

  • A tosyl group (p-toluenesulfonyl) at one terminus, which serves as an excellent leaving group in nucleophilic substitution reactions

  • A central polyethylene glycol chain consisting of four ethylene oxide units (-CH2CH2O-)4

  • A terminal carboxylic acid group (-CH2COOH) that provides opportunities for additional functionalization

This structural arrangement contributes to the compound's bifunctional nature, allowing it to participate in various chemical transformations and bioconjugation processes. The presence of the tosyl group makes it an effective leaving group in nucleophilic substitution reactions, while the PEG moiety enhances the solubility of the compound in aqueous environments.

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC17H26O8S (approximate)
Molecular Weight362.4 g/mol
Physical StateTypically a viscous liquid or waxy solid at room temperature
SolubilitySoluble in water and many organic solvents due to PEG backbone
ReactivityReactive at both tosyl and carboxylic acid termini
Purity (Commercial)Generally available at >98% purity

The PEG backbone contributes significant hydrophilicity to the molecule, enhancing its solubility in aqueous media and biocompatibility in biological systems. Meanwhile, the tosyl and carboxylic acid groups provide distinct reactive sites for chemical modifications and conjugations.

Synthesis and Production Methods

Synthetic Routes

The synthesis of Tos-PEG4-CH2CO2H typically involves multiple chemical transformations starting from tetraethylene glycol or related precursors. While specific synthetic details may vary depending on the production method, the general synthetic approach often follows a sequence of selective functionalization steps.

A common synthetic pathway includes:

  • Selective monotosylation of tetraethylene glycol using p-toluenesulfonyl chloride under controlled conditions

  • Oxidation of the remaining hydroxyl group to generate the terminal carboxylic acid functionality

These reactions are typically conducted under carefully controlled conditions to ensure selectivity and high yield of the desired product. The nucleophilic substitution reaction plays a key role in introducing the tosyl group, as observed in similar PEG derivatives.

Purification Techniques

The purification of Tos-PEG4-CH2CO2H commonly employs a combination of techniques to achieve high purity:

  • Column chromatography using silica gel to separate the target compound from reaction byproducts

  • Recrystallization from appropriate solvent systems

  • In some cases, distillation under reduced pressure for final purification

The selection of purification methods depends on the specific synthetic route employed and the nature of potential impurities. Commercial preparations of Tos-PEG4-CH2CO2H are typically available at purities exceeding 98%, making them suitable for research and pharmaceutical applications.

Applications in Bioconjugation

Mechanism of Action in Bioconjugation

Tos-PEG4-CH2CO2H serves as a valuable reagent in bioconjugation chemistry due to its bifunctional nature and the distinct reactivity of its terminal groups. The compound functions primarily as a linker molecule in bioconjugation reactions, enabling the connection of various biomolecules through specific chemical transformations.

The key mechanisms involved in bioconjugation applications include:

  • Nucleophilic substitution reactions where the tosyl group serves as a leaving group, allowing for attachment to nucleophilic sites in biomolecules

  • Carboxylic acid reactions, including amide formation with amine-containing molecules

  • Formation of stable conjugates with improved pharmacokinetic properties

These mechanisms enable the precise modification of proteins, peptides, drugs, and other biomolecules with PEG chains, a process known as PEGylation, which has significant implications for drug delivery and therapeutic applications.

Research Applications

In the research setting, Tos-PEG4-CH2CO2H finds diverse applications:

  • Development of PEGylated protein therapeutics with enhanced stability and reduced immunogenicity

  • Creation of bioconjugates for targeted drug delivery systems

  • Modification of surfaces for biomaterial applications

  • Construction of complex molecular architectures for nanotechnology applications

The compound's ability to effectively modify lysine residues in proteins through its reactive tosyl group facilitates studies on protein interactions and functions. Additionally, its hydrophilic nature aids in maintaining solubility during these interactions, making it a valuable tool for biochemical assays.

Biological Activity and Pharmaceutical Relevance

Biological Impact of PEGylation

The biological activity of Tos-PEG4-CH2CO2H primarily derives from its ability to modify biomolecules through PEGylation, which can significantly alter their pharmacokinetic and pharmacodynamic properties. Key biological impacts include:

  • Enhanced solubility and biocompatibility of conjugated molecules

  • Improved pharmacokinetics through reduced kidney clearance and increased circulation time

  • Decreased immunogenicity of therapeutic proteins

  • Modified biodistribution and cellular uptake patterns

These effects make PEGylation using reagents like Tos-PEG4-CH2CO2H a valuable strategy in pharmaceutical development, particularly for protein therapeutics and drug delivery systems.

Therapeutic Applications

The pharmaceutical applications of Tos-PEG4-CH2CO2H and the conjugates it forms extend across multiple therapeutic areas:

  • PEGylated protein therapeutics with improved half-life and reduced dosing frequency

  • Drug delivery systems that leverage the hydrophilic nature of PEG to enhance drug solubility

  • Targeted delivery platforms that combine the benefits of PEGylation with specific targeting moieties

  • Development of bioconjugates that improve pharmacokinetics and bioavailability

These applications highlight the versatility of Tos-PEG4-CH2CO2H in pharmaceutical research and development, particularly in the creation of next-generation therapeutics.

Comparative Analysis with Related Compounds

Structural Analogues

Tos-PEG4-CH2CO2H belongs to a family of PEG derivatives with varying chain lengths and functional groups. Comparison with structural analogues provides insight into the relationship between structure and function:

CompoundStructure VariationFunctional Differences
Tos-PEG3-CH2CO2HShorter PEG chain (3 units)Lower molecular weight, potentially different solubility profile
Benzyl-PEG4-CH2CO2HContains benzyl group instead of tosylDifferent reactivity pattern, less effective as a leaving group
Benzyl-PEG4-CH2CO2tBuProtected carboxylic acidRequires deprotection for carboxylic acid reactions
Tos-PEG4-alcoholTerminal hydroxyl instead of carboxylic acidCannot undergo carboxylic acid chemistry

This comparative analysis highlights how subtle structural variations can significantly impact the chemical behavior and applications of these compounds. The specific length of the PEG chain and the nature of the terminal functional groups determine the unique properties and utility of each derivative.

Structure-Activity Relationships

Several structural features of Tos-PEG4-CH2CO2H contribute to its distinctive activity profile:

  • The four-unit PEG chain provides optimal spacing and hydrophilicity for many bioconjugation applications

  • The tosyl group's effectiveness as a leaving group determines reactivity in nucleophilic substitution reactions

  • The carboxylic acid provides a versatile site for further functionalization through amide formation or other transformations

Understanding these structure-activity relationships helps researchers select the appropriate PEG derivative for specific applications and guides the design of new PEG-based reagents with tailored properties.

Future Prospects and Research Directions

Emerging Applications

The utility of Tos-PEG4-CH2CO2H continues to expand as researchers explore new applications:

  • Advanced drug delivery systems incorporating stimuli-responsive elements

  • Tissue engineering scaffolds with precisely controlled bioconjugation

  • Nanomedicine applications exploiting the unique properties of PEG

  • Development of novel bioconjugation strategies for therapeutic and diagnostic applications

These emerging applications highlight the ongoing relevance of Tos-PEG4-CH2CO2H in biomedical research and pharmaceutical development.

Challenges and Opportunities

Despite its versatility, several challenges and opportunities exist in the utilization of Tos-PEG4-CH2CO2H:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel bioconjugation chemistries that leverage the compound's bifunctional nature

  • Investigation of structure-property relationships to optimize performance in specific applications

  • Addressing potential immunological concerns associated with PEG-based conjugates

These challenges represent opportunities for further research and development in the field of PEG chemistry and bioconjugation.

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